molecular formula C15H9Cl2NO3S B4816202 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate

5-Chloro-8-quinolyl 4-chlorobenzenesulfonate

Cat. No.: B4816202
M. Wt: 354.2 g/mol
InChI Key: NWZAHMIAFSVPSS-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolyl 4-chlorobenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5th position and a 4-chlorobenzenesulfonate group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous pyridine or other suitable organic solvents

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-Chloro-8-quinolyl 4-chlorobenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular processes by disrupting membrane integrity or inhibiting nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate
  • 5-Chloro-8-quinolyl N-(2-chlorophenyl)carbamate
  • 5-Chloro-8-quinolyl N-(3-chlorophenyl)carbamate

Comparison

5-Chloro-8-quinolyl 4-chlorobenzenesulfonate is unique due to the presence of the 4-chlorobenzenesulfonate group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3S/c16-10-3-5-11(6-4-10)22(19,20)21-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZAHMIAFSVPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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